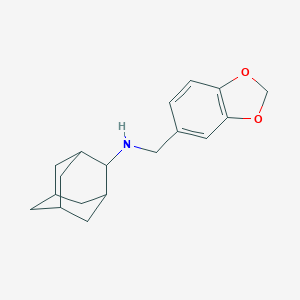
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is a synthetic organic compound that features both an adamantyl group and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Benzodioxole Formation: The benzodioxole moiety can be synthesized via a cyclization reaction involving catechol and formaldehyde.
Coupling Reaction: The final step involves coupling the adamantyl intermediate with the benzodioxole intermediate using a suitable amine coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the amine group.
Substitution: The adamantyl and benzodioxole groups may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials due to its rigid adamantyl structure.
Biology
Drug Development: Possible applications in the design of new pharmaceuticals, particularly those targeting neurological pathways.
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Polymer Science: Use in the synthesis of advanced polymers with unique properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-adamantyl)-N-methylamine: Similar structure but lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)amine: Similar structure but lacks the adamantyl group.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is unique due to the combination of the adamantyl and benzodioxole groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23NO2 |
|---|---|
Poids moléculaire |
285.4g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C18H23NO2/c1-2-16-17(21-10-20-16)8-11(1)9-19-18-14-4-12-3-13(6-14)7-15(18)5-12/h1-2,8,12-15,18-19H,3-7,9-10H2 |
Clé InChI |
YRKZXAZWVZCNQZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B503504.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B503505.png)
![2-{[(Propylamino)carbonyl]amino}benzamide](/img/structure/B503506.png)
![N-[2-(diethylamino)ethyl]-2-{[(3-fluoroanilino)carbonyl]amino}benzamide](/img/structure/B503508.png)
![Methyl ({3-nitro-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B503510.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)

![Ethyl [(3,5-dichloro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B503515.png)
![ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate](/img/structure/B503516.png)
![Methyl {[5-({4-nitrobenzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B503517.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B503519.png)
![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)

![3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B503525.png)
